An In-depth Technical Guide to the Synthesis and Chemical Characterization of Desmethylolanzapine
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Desmethylolanzapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of desmethylolanzapine, a key metabolite of the atypical antipsychotic olanzapine and a crucial intermediate in its synthesis. This document details a reliable synthetic protocol and summarizes the available physicochemical and spectroscopic data.
Introduction
Desmethylolanzapine, chemically known as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine, is the primary N-demethylated metabolite of olanzapine.[1][3] Its pharmacological activity and metabolic fate are of significant interest in the study of olanzapine's overall therapeutic effect and side-effect profile.[3] Furthermore, desmethylolanzapine serves as a pivotal precursor in various synthetic routes to olanzapine itself.[4][5] A thorough understanding of its synthesis and chemical properties is therefore essential for researchers in medicinal chemistry, pharmacology, and drug metabolism.
Synthesis of Desmethylolanzapine
A common and effective method for the synthesis of desmethylolanzapine involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride with piperazine.[4]
Experimental Protocol
Reaction:
A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (1 equivalent) and piperazine (approximately 7 equivalents) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and toluene is heated to reflux under an inert atmosphere. The reaction is typically refluxed for 2 hours.[4]
Work-up and Purification:
Following the reaction, the mixture is cooled in an ice bath, and distilled water is added to precipitate the product. The mixture is stirred at a low temperature (e.g., 5°C) for about an hour to ensure complete precipitation. The resulting light-yellow precipitate is collected by filtration, washed with water, and dried in a vacuum desiccator over a drying agent like silica gel.[2]
Diagrammatic Representation of the Synthetic Workflow:
Caption: Synthetic workflow for desmethylolanzapine.
Chemical Characterization
Desmethylolanzapine has been characterized by various physicochemical and spectroscopic methods. A summary of the available data is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₄S | [1][6] |
| Molecular Weight | 298.41 g/mol | [1][6] |
| Appearance | Yellow crystalline powder or off-white powder | [6][7] |
| Melting Point | 158 ± 3 °C | [6] |
| 144.5 °C | [2] |
Spectroscopic Data
| Technique | Data | Reference |
| UV-Vis (in acetonitrile) | λmax: 204.0 ± 1.0 nm (ε ≈ 28000), 226.0 ± 1.0 nm (ε ≈ 22000), 274.0 ± 1.0 nm (ε ≈ 18000) | [6] |
| Mass Spectrometry (LC-MS/MS) | The simultaneous quantification of olanzapine and desmethylolanzapine is well-documented. | [3] |
| NMR | NMR data corresponds to the structure. | [6] |
| IR | IR spectrum corresponds to the structure. | [6] |
Note: While some suppliers indicate that NMR and IR data are consistent with the structure of desmethylolanzapine, the complete, interpreted spectra are not provided in the cited sources.
Diagrammatic Representation of the Analytical Workflow:
Caption: Analytical workflow for desmethylolanzapine.
Conclusion
This technical guide has outlined a practical and referenced synthetic method for desmethylolanzapine and compiled its key chemical characterization data. While a detailed spectroscopic analysis with full peak assignments for NMR and IR is not widely published, the provided information on its synthesis, physicochemical properties, and other spectroscopic data serves as a valuable resource for professionals in the fields of drug discovery, development, and analysis. Further research to fully elucidate and publish the detailed spectroscopic characteristics of desmethylolanzapine would be a valuable contribution to the scientific community.
References
- 1. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity [orgspectroscopyint.blogspot.com]
- 3. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]
- 4. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]
- 5. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipomed | Analytical Reference Standards. N-Desmethylolanzapine [shop2.lipomed-shop.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
